Cas no 60652-00-8 (2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester)

2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester is a heterocyclic organic compound featuring a partially saturated isoindole core with a methyl ester functional group. This structure offers versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The tetrahydroisoindole scaffold provides stability while retaining reactivity for further derivatization. The methyl ester group enhances solubility and facilitates selective transformations, such as hydrolysis or amidation. Its well-defined chemical properties make it suitable for use in medicinal chemistry research, where precise control over molecular architecture is critical. The compound is typically handled under controlled conditions to ensure purity and consistency in synthetic applications.
2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester structure
60652-00-8 structure
Product Name:2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester
CAS No:60652-00-8
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD13183840
CID:2084351
PubChem ID:10375007
Update Time:2025-05-19

2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester
    • 60652-00-8
    • Methyl4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
    • SCHEMBL16595639
    • DB-109372
    • Methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
    • MDL: MFCD13183840
    • Inchi: 1S/C10H13NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h6,11H,2-5H2,1H3
    • InChI Key: GLTISFHRQZRXPY-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=C2C(=CN1)CCCC2)=O

Computed Properties

  • Exact Mass: 179.094628657Da
  • Monoisotopic Mass: 179.094628657Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.1Ų

2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D483546-0.5g
methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
60652-00-8 95%
0.5g
$395 2023-09-01
eNovation Chemicals LLC
D483546-1g
methyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
60652-00-8 95%
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$750 2023-09-01

Additional information on 2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester

Recent Advances in the Study of 2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester (CAS: 60652-00-8)

The compound 2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester (CAS: 60652-00-8) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic scaffold is particularly notable for its structural versatility, which allows for the synthesis of diverse derivatives with varied biological activities. Recent studies have focused on exploring its pharmacological properties, synthetic pathways, and potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and anti-inflammatory agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of derivatives of 2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester. The researchers synthesized a series of analogs and evaluated their ability to inhibit oxidative stress and apoptosis in neuronal cells. The results indicated that certain derivatives exhibited potent neuroprotective activity, with one compound showing a 40% reduction in reactive oxygen species (ROS) levels compared to the control group. This suggests potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Another significant development was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which highlighted the anti-inflammatory properties of this compound. The study demonstrated that 2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester derivatives could effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophage cells. The most promising derivative achieved a 60% reduction in TNF-α levels at a concentration of 10 µM, positioning it as a potential candidate for the development of novel anti-inflammatory drugs.

From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester. A 2023 Tetrahedron paper described a novel catalytic method for its synthesis, utilizing a palladium-catalyzed cyclization reaction. This method improved the yield to 85% and reduced the reaction time by 50%, making it more feasible for large-scale production. Such innovations are critical for enabling further pharmacological studies and potential commercialization.

In summary, the latest research on 2H-Isoindole-1-carboxylic acid 4,5,6,7-tetrahydro-, methyl ester (CAS: 60652-00-8) underscores its potential as a versatile scaffold in drug discovery. Its neuroprotective and anti-inflammatory properties, coupled with advancements in synthetic methodologies, make it a promising candidate for future therapeutic applications. Further studies are warranted to explore its mechanisms of action and to optimize its pharmacokinetic and safety profiles for clinical development.

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